molecular formula C10H6O4 B1588199 2-Oxo-2H-chromene-6-carboxylic acid CAS No. 7734-80-7

2-Oxo-2H-chromene-6-carboxylic acid

Cat. No. B1588199
CAS RN: 7734-80-7
M. Wt: 190.15 g/mol
InChI Key: GEFDYGOYVXEKBE-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromene-6-carboxylic acid, also known as coumarin-6-carboxylic acid or C6CA, is a naturally occurring organic compound. It has a molecular weight of 190.15 g/mol and a molecular formula of C10H6O4 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the rearrangement of 2-(N-aroylhydrazono)-2H-chromene-3-carboxamides, which are readily obtained by the reaction of 2-imino-2H-chromene-3-carboxamides with benzohydrazide in an acidic medium .


Molecular Structure Analysis

The molecular structure of this compound consists of a chromene ring (a benzopyran derivative) with a carboxylic acid group at the 6-position and a 2-oxo group .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.5±0.1 g/cm3 , and a boiling point of 440.0±40.0 °C at 760 mmHg .

Scientific Research Applications

Fluorescence Properties in Solid State

2-Oxo-2H-chromene derivatives, like 7-hydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid, have been studied for their fluorescence properties. These compounds exhibit excellent fluorescence in ethanol solution and the solid state due to their large conjugated system and various hydrogen bonds. This characteristic makes them potentially useful in molecular recognition and imaging applications (Shi, Liang, & Zhang, 2017).

Antiproliferative Potential

Some derivatives of 2-oxo-2H-chromene, such as 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, have been synthesized and shown to possess antiproliferative activities against human non-small cell lung cancer cell lines. These compounds can induce apoptosis, arrest the cell cycle, and elevate intracellular reactive oxygen species levels, suggesting potential as antitumor agents (Fu et al., 2015).

Marine Drug Synthesis

Derivatives like 4H-chromene-2-carboxylic acid esters have been synthesized for use in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. These studies contribute to the development of potent marine drugs (Li et al., 2013).

G Protein-Coupled Receptor Research

Certain 2-oxo-2H-chromene derivatives have been used to study orphan G protein-coupled receptor GPR35. These compounds have shown high affinity and selectivity, aiding in understanding the receptor's physiological role and potential as a drug target (Thimm et al., 2013).

Biological Activity Studies

Compounds containing the 2-oxo-2H-chromene moiety have been synthesized and evaluated for their biological properties. Such studies involve assessing antibacterial activity against various bacteria and fungi, contributing to the development of new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Crystal Structure Analysis

Studies on 2-oxo-2H-chromene derivatives have included crystal structure analysis, which is crucial for understanding the molecular conformations and intermolecular interactions. This knowledge is valuable in designing compounds with desired physical and chemical properties (Gomes et al., 2019).

Safety and Hazards

The compound is classified as an irritant . It’s recommended to avoid inhalation or contact with eyes, skin, and clothing. Appropriate protective gloves and eye protection should be worn when handling this compound .

properties

IUPAC Name

2-oxochromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)14-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDYGOYVXEKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424000
Record name 6-Carboxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7734-80-7
Record name 6-Carboxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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